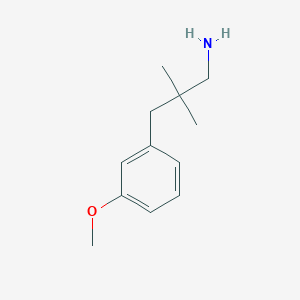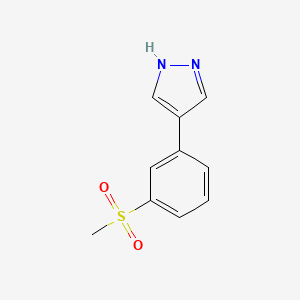
4-(3-methanesulfonylphenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methanesulfonylphenyl)-1H-pyrazole is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by a pyrazole ring substituted with a methanesulfonylphenyl group. Its unique structure imparts distinct chemical and physical properties, making it a valuable subject of study in medicinal chemistry, material science, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methanesulfonylphenyl)-1H-pyrazole typically involves the reaction of 3-methanesulfonylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common solvents used in the synthesis include ethanol, methanol, and acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems ensures consistent quality and high yield of the final product. The reaction parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve the desired purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Methanesulfonylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
4-(3-Methanesulfonylphenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(3-methanesulfonylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For instance, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
- 4-(3-Methanesulfonylphenyl)-1-propylpiperidine
- 4-(2-Fluoro-3-methanesulfonylphenyl)piperidine
Comparison: Compared to these similar compounds, 4-(3-methanesulfonylphenyl)-1H-pyrazole exhibits unique properties due to the presence of the pyrazole ring. This structural difference can influence its reactivity, biological activity, and potential applications. For example, the pyrazole ring may confer additional stability or specificity in binding to molecular targets, making it a more suitable candidate for certain applications.
Propiedades
Fórmula molecular |
C10H10N2O2S |
|---|---|
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
4-(3-methylsulfonylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)10-4-2-3-8(5-10)9-6-11-12-7-9/h2-7H,1H3,(H,11,12) |
Clave InChI |
DPJWEXOBULILON-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC(=C1)C2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamidehydrochloride](/img/structure/B15316923.png)
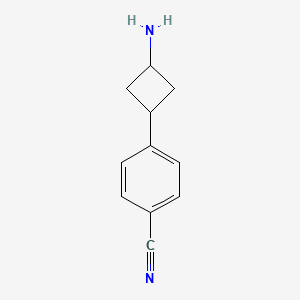
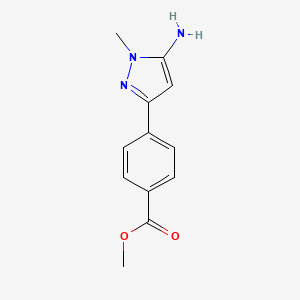
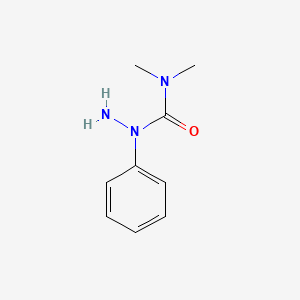
![1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid](/img/structure/B15316941.png)

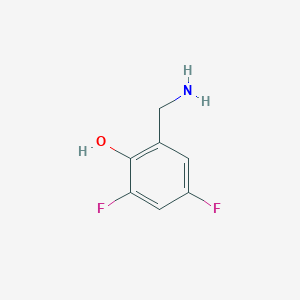
![1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)



